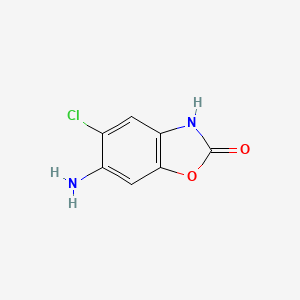

2-Benzoxazolinone, 6-amino-5-chloro-

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic and medicinal chemistry. mdpi.com A vast majority of biologically active compounds, including a large percentage of pharmaceuticals approved by the US Food and Drug Administration (FDA), feature heterocyclic scaffolds. mdpi.comfrontiersin.org These ring systems are integral to drug design as they can be modified to fine-tune physicochemical properties, which in turn influences their potency, selectivity, and pharmacokinetic profiles. frontiersin.org

The benzoxazolinone structure is a prominent example of a benzofused heterocycle. hmdb.ca Research into such "privileged scaffolds"—structures that can bind to multiple biological targets—is a significant focus in the quest for new therapeutic agents. researchgate.netnih.gov The benzoxazole (B165842) framework, in particular, has had a considerable impact on drug discovery, leading to a variety of commercially available medicines. mdpi.com The exploration of derivatives like 2-Benzoxazolinone (B145934), 6-amino-5-chloro- is a logical progression in this field, aiming to discover novel compounds with potentially enhanced or specific biological activities. ontosight.ai

Significance of Benzoxazolinone Scaffold in Chemical Biology and Agricultural Science Research

The benzoxazolinone scaffold is recognized for its broad utility in both chemical biology and agricultural science. In medicinal and chemical biology, it is considered a "privileged scaffold" due to its ability to serve as a template for designing ligands for numerous biological targets. researchgate.netnih.gov Derivatives have been developed and investigated for a wide array of pharmacological effects, including analgesic, anti-inflammatory, neuroprotective, and anti-HIV activities. nih.govnih.gov The scaffold's value lies in its physicochemical properties and the relative ease with which its benzene (B151609) and oxazolone (B7731731) rings can be chemically modified to interact with specific biological targets. nih.gov For instance, research has shown that attaching different chemical groups to the benzoxazolinone core can lead to compounds with inhibitory activity against enzymes like the HIV-1 nucleocapsid protein. nih.gov

Overview of Research Trajectories for Halogenated and Aminated Benzoxazolinone Derivatives

The modification of the core benzoxazolinone structure through the addition of various functional groups is a key strategy in synthetic chemistry to create new molecules with tailored properties. Halogenation (the addition of halogen atoms like chlorine or bromine) and amination (the addition of amino groups) are common and impactful modifications.

Research indicates that halogenation can significantly influence the biological activity of benzoxazolinone derivatives. For example, the introduction of a halogen at the 6-position of the benzoxazolinone ring has been shown to affect herbicidal activity. researchgate.net In other heterocyclic systems, halogenation has led to the discovery of derivatives with potent anticancer activity. nih.govnih.gov The synthesis of chlorinated benzoxazolinones, such as 6-chlorobenzoxazol-2-one, involves specific reaction conditions to ensure high purity and avoid the formation of di-chlorinated byproducts. google.com

Amination is another critical synthetic route for creating diverse benzoxazolinone-based compounds. The position of the amino group can be crucial for the molecule's ultimate function. The synthesis of 6-amino-2-benzoxazolinone provides a key building block for further derivatization. sigmaaldrich.com The development of practical and scalable synthetic routes for aminated heterocyclic intermediates, such as 6-amino-1-hydroxy-2,1-benzoxaborolane, is vital for producing drug candidates. nih.gov The compound 2-Benzoxazolinone, 6-amino-5-chloro- combines both of these strategic modifications, featuring an amino group at the 6-position and a chloro group at the 5-position, making it a target of interest for its potential biological activities stemming from this unique substitution pattern. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-chloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYICSXQOIEICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(=O)N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214049 | |

| Record name | 2-Benzoxazolinone, 6-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-30-5 | |

| Record name | 2-Benzoxazolinone, 6-amino-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC355400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolinone, 6-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Benzoxazolinone, 6 Amino 5 Chloro

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group attached to the benzene (B151609) ring of the benzoxazolinone core is generally unreactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In 6-amino-5-chloro-2-benzoxazolinone, the C-5 chloro group is para to the electron-donating amino group and ortho to the lactam's oxygen atom. While the benzoxazolinone moiety as a whole is electron-withdrawing, the powerful electron-donating resonance effect of the adjacent amino group at C-6 increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Consequently, displacement of the chloro group by nucleophiles is not a favored reaction pathway under standard conditions.

Reactions of the Amino Group: Acylation, Alkylation, and Derivatization

The 6-amino group imparts nucleophilic character to the molecule, making it a key site for derivatization. As with typical aromatic amines, this group can undergo a range of reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. For instance, treatment with acetyl chloride would yield the corresponding 6-acetamido-5-chloro-2-benzoxazolinone. This transformation is often used to protect the amino group or to introduce new functionalities.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, though polyalkylation can be a competing side reaction.

Derivatization: The amino group serves as a handle for various other derivatizations. For example, it can be diazotized by treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents, or used in azo coupling reactions. Amino acids undergo reactions characteristic of both carboxylic acids and amines. libretexts.org The amine function of α-amino acids reacts with nitrous acid, where the diazonium ion intermediate loses molecular nitrogen. libretexts.org

Electrophilic Aromatic Substitution Patterns on the Benzoxazolinone Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmsu.edumasterorganicchemistry.com The position of substitution on the 6-amino-5-chloro-2-benzoxazolinone ring is dictated by the combined directing effects of the existing substituents. unizin.orgyoutube.comyoutube.com

The substituents on the benzene ring are:

6-amino group (-NH₂): A strongly activating, ortho-, para-director due to its ability to donate electron density via resonance. libretexts.orgyoutube.com

5-chloro group (-Cl): A weakly deactivating, ortho-, para-director. It withdraws electron density through induction but can donate via resonance. libretexts.orgyoutube.com

Fused oxazolinone ring: The amide and ester functionalities within the ring act as electron-withdrawing groups, deactivating the benzene ring to which they are fused.

N-Substitution Reactions at the 3-Position of the Benzoxazolinone Ring

The nitrogen atom at the 3-position of the benzoxazolinone ring bears a hydrogen atom that can be substituted, offering a primary site for derivatization. This N-H proton is acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile.

The Mannich reaction is a prominent method for the N-alkylation of benzoxazolinones, also known as an aminoalkylation reaction. nih.gov This one-pot, three-component reaction involves an active hydrogen-containing compound (the N-H of the benzoxazolinone), formaldehyde (B43269), and a primary or, more commonly, a secondary amine. nih.gov This reaction has been successfully applied to 6-acyl-5-chloro-2-benzoxazolinone derivatives to synthesize a variety of N-substituted Mannich bases. researchgate.netamanote.comtrdizin.gov.tracarindex.com In these syntheses, the benzoxazolinone is treated with formaldehyde and a suitable piperazine (B1678402) or piperidine (B6355638) derivative to yield the corresponding 3-(aminomethyl) derivative. researchgate.nettrdizin.gov.tr

Several new 6-acyl-5-chloro-2-benzoxazolinone derivatives with piperazinomethyl or piperidinomethyl groups at the N-3 position have been synthesized via the Mannich reaction. researchgate.net Microwave-assisted synthesis has also been utilized to prepare piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives. researchgate.net

Table 1: Examples of Mannich Bases Synthesized from 6-Acyl-5-chloro-2-benzoxazolinone Derivatives researchgate.netresearchgate.net

| Starting Benzoxazolinone | Amine | Resulting Mannich Base |

|---|---|---|

| 6-acetyl-5-chloro-2-benzoxazolinone | N-methylpiperazine | 6-acetyl-5-chloro-3-(4-methylpiperazin-1-ylmethyl)-2-benzoxazolinone |

| 6-propionyl-5-chloro-2-benzoxazolinone | Piperidine | 5-chloro-6-propionyl-3-(piperidin-1-ylmethyl)-2-benzoxazolinone |

| 6-benzoyl-5-chloro-2-benzoxazolinone | N-phenylpiperazine | 6-benzoyl-5-chloro-3-(4-phenylpiperazin-1-ylmethyl)-2-benzoxazolinone |

| 6-(4-chlorobenzoyl)-5-chloro-2-benzoxazolinone | Morpholine | 5-chloro-6-(4-chlorobenzoyl)-3-(morpholin-4-ylmethyl)-2-benzoxazolinone |

This table is illustrative of the types of derivatives synthesized in the cited literature.

Beyond the Mannich reaction, the N-3 position can be functionalized through general alkylation and acylation reactions.

N-Alkylation: Direct alkylation can be performed by treating the benzoxazolinone with an alkyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the nitrogen. For example, reaction with benzyl (B1604629) chloride would yield 6-amino-5-chloro-3-benzyl-2-benzoxazolinone. Attempted N-alkylation of the related 2-azidobenzamide can lead to mixtures of benzotriazinones and quinazolinones. nih.gov

N-Acylation: Acylation at the N-3 position is also a common transformation. For instance, reacting 5-chloro-2(3H)-benzoxazolinone with an acyl chloride like acetyl chloride introduces an acetyl group at the N-3 position, forming 3-acetyl-5-chloro-2(3H)-benzoxazolinone. researchgate.net This reaction is often used to create precursors for further derivatization. researchgate.net

Ring-Opening Reactions and Hydrolysis Pathways of the Benzoxazolinone Moiety

The benzoxazolinone ring system contains a cyclic carbamate (B1207046), which is comprised of both an ester and an amide linkage within the five-membered ring. This structure is susceptible to hydrolysis, particularly under basic, acidic, or enzymatic conditions, which leads to the opening of the heterocyclic ring.

Studies on the microbial degradation of the closely related compound 6-chloro-2-benzoxazolinone (B25022) (CDHB) have elucidated a clear hydrolysis pathway. nih.gov A hydrolase enzyme, CbaA, isolated from Pigmentiphaga sp., catalyzes the transformation of CDHB into 2-amino-5-chlorophenol (B1209517) (2A5CP). nih.gov The proposed mechanism involves the enzymatic hydrolysis of the cyclic ester bond to first form a transitory intermediate, 2-amino-5-chlorophenyl hydrogen carbonate. nih.gov This unstable intermediate then spontaneously decarboxylates to yield the final stable product, 2-amino-5-chlorophenol. nih.gov

A similar pathway is expected for the chemical hydrolysis of 6-amino-5-chloro-2-benzoxazolinone. Under basic conditions (e.g., aqueous sodium hydroxide), saponification of the ester linkage would lead to ring opening, followed by decarboxylation to produce 2,4-diamino-5-chlorophenol. Acid-catalyzed hydrolysis would also cleave the ring to yield the same aminophenol product along with carbon dioxide.

Aminolysis Mechanisms of the Benzoxazolinone Ring System

The aminolysis of the 2-benzoxazolinone (B145934) ring system, a reaction where an amine cleaves the cyclic ester (carbamate) bond, is a key transformation. This reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon (C2) of the benzoxazolinone ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org While specific experimental studies on the aminolysis of 6-amino-5-chloro-2-benzoxazolinone are not extensively documented in publicly available literature, computational studies on the parent 2-benzoxazolinone with methylamine (B109427) provide significant insights into the plausible mechanisms. nih.govacs.org

Three primary mechanisms have been investigated for the aminolysis of the 2-benzoxazolinone ring: a zwitterionic mechanism, a neutral stepwise mechanism, and a neutral concerted mechanism. nih.gov In the context of 6-amino-5-chloro-2-benzoxazolinone reacting with a primary amine (R-NH₂), these mechanisms would lead to the formation of a substituted N-(2-amino-4-chloro-5-hydroxyphenyl)urea derivative.

Neutral Concerted Mechanism: Computational studies suggest that the neutral concerted mechanism is the most favorable pathway in the gas phase and in various solvents. nih.gov This mechanism involves a single transition state where the N-H bond of the attacking amine and the C-O bond of the benzoxazolinone ring break and form new bonds simultaneously. nih.gov

Key Features of the Neutral Concerted Mechanism:

| Feature | Description |

| Transition State | A four-centered transition state is formed. |

| Bond Changes | The 1,2-addition of the N-H bond of the amine occurs across the C-O single bond of the ring. |

| Energy Barrier | This pathway has the lowest calculated activation energy barrier compared to the other mechanisms. nih.gov |

Alternative Mechanisms:

Zwitterionic Mechanism: This pathway involves the initial attack of the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This is followed by proton transfer and ring opening.

Neutral Stepwise Mechanism: This mechanism proceeds through a neutral tetrahedral intermediate, which then undergoes ring opening. The rate-determining step for this pathway is found to have a significantly higher energy barrier. nih.gov

The presence of the electron-donating amino group at the C6 position and the electron-withdrawing chloro group at the C5 position on the benzene ring of 6-amino-5-chloro-2-benzoxazolinone would be expected to influence the electrophilicity of the carbonyl carbon and the stability of the intermediates and transition states, thereby affecting the reaction kinetics.

Biochemical studies on the degradation of 6-chloro-2-benzoxazolinone by Pigmentiphaga sp. have shown that a hydrolase enzyme can catalyze the ring opening to form 2-amino-5-chlorophenol. nih.gov This enzymatic hydrolysis, which is a form of solvolysis, proceeds through a transitory intermediate, 2-amino-5-chlorophenyl hydrogen carbonate, which then spontaneously decarboxylates. nih.gov This biological transformation underscores the susceptibility of the benzoxazolinone ring to nucleophilic attack and cleavage.

Formation of Complex Molecular Structures through Chemical Modifications of 2-Benzoxazolinone, 6-amino-5-chloro-

The scaffold of 6-amino-5-chloro-2-benzoxazolinone offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of complex molecular structures. Key reaction sites include the nitrogen atom of the oxazolinone ring (N3), the amino group at C6, and the aromatic ring itself.

N-Substitution Reactions:

The nitrogen atom at the 3-position of the benzoxazolinone ring is a common site for derivatization. For instance, N-acylation and the introduction of various substituents via Mannich-type reactions have been reported for related benzoxazolinone structures. dergipark.org.tr

A study on 6-acyl-5-chloro-2-benzoxazolinones demonstrated the synthesis of new Mannich bases by reacting the parent compound with formaldehyde and various substituted piperazines or piperidines. dergipark.org.tr This suggests that 6-amino-5-chloro-2-benzoxazolinone could similarly undergo N-aminomethylation.

Representative N-Substitution Reactions:

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-2-benzoxazolinones |

| Mannich Reaction | Formaldehyde, Secondary amines (e.g., piperazine, piperidine) | N-Aminomethyl-2-benzoxazolinones |

Modifications of the Amino Group:

The primary amino group at the C6 position is a versatile handle for introducing a wide array of functional groups and building complex molecular architectures. Standard transformations of aromatic amines can be applied here.

Potential Reactions at the C6-Amino Group:

| Reaction Type | Reagents | Resulting Functional Group | Potential Product Class |

| Acylation | Acyl chlorides, Anhydrides | Amide | N-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | N-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonamides |

| Alkylation | Alkyl halides | Secondary/Tertiary amine | 6-(Alkylamino)-5-chloro-2-benzoxazolinones |

| Diazotization followed by Sandmeyer Reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Halogen, Cyano | 6-substituted-5-chloro-2-benzoxazolinones |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary amine | 6-(N-Alkylamino)-5-chloro-2-benzoxazolinones |

Research on other substituted benzoxazolinones supports the feasibility of these transformations. For example, derivatives of 5-chloro-2-benzoxazolinone have been synthesized with various substituents to explore their biological activities. nih.gov

Formation of Fused-Ring Systems:

The inherent reactivity of the 2-benzoxazolinone core and its substituents can be exploited to construct more complex, fused heterocyclic systems. For example, reactions involving both the amino group and an adjacent position on the aromatic ring could lead to the formation of new rings.

The synthesis of complex derivatives is a cornerstone of drug discovery and materials science. By leveraging the reactivity of 6-amino-5-chloro-2-benzoxazolinone, a vast chemical space can be explored to develop novel compounds with tailored properties.

Spectroscopic and Structural Elucidation of 2 Benzoxazolinone, 6 Amino 5 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

¹H-NMR (Proton NMR) would be utilized to identify the number of chemically distinct protons, their connectivity, and their electronic environments. For 6-amino-5-chloro-2-benzoxazolinone, one would expect to observe distinct signals for the aromatic protons and the protons of the amine (NH₂) and amide (NH) groups. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide critical information about the substitution pattern on the benzene (B151609) ring.

¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states (e.g., aromatic, carbonyl).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for 2-Benzoxazolinone (B145934), 6-amino-5-chloro-

| Analysis | Predicted Chemical Shifts (δ, ppm) |

|---|---|

| ¹H-NMR | Data not available |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-amino-5-chloro-2-benzoxazolinone, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O (carbonyl) stretching of the cyclic carbamate (B1207046), C-N stretching, C-O stretching, and vibrations associated with the aromatic ring and the C-Cl bond. While experimental data is not available, analysis of a closely related isomer, 5-chloro-2(3H)-benzoxazolone (Chlorzoxazone), shows characteristic bands for N-H stretching around 3468-3156 cm⁻¹ and a C=O stretching vibration at approximately 1773 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Bands for 2-Benzoxazolinone, 6-amino-5-chloro-

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine, Amide) | Data not available |

| C=O Stretch (Lactam) | Data not available |

| C-O Stretch | Data not available |

| C-Cl Stretch | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the molecular formula (C₇H₅ClN₂O₂). The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule breaks apart in a predictable manner upon ionization.

Table 3: Mass Spectrometry Data for 2-Benzoxazolinone, 6-amino-5-chloro-

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O₂ |

| Molecular Weight | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for analyzing conjugated systems. The benzoxazolinone ring system, with its fused aromatic and heterocyclic components, would exhibit characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorptions are influenced by the nature and position of substituents on the aromatic ring. For instance, the precursor 2-amino-5-chlorobenzophenone (B30270) has a reported λmax of 237 nm. wikipedia.org

Table 4: UV-Vis Spectroscopic Data for 2-Benzoxazolinone, 6-amino-5-chloro-

| Parameter | Value |

|---|---|

| λmax (nm) | Data not available |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available |

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin Layer Chromatography (TLC) is a simple and rapid method to determine the number of components in a mixture. For 2-Benzoxazolinone, 6-amino-5-chloro-, a specific solvent system would be developed to achieve good separation, and the purity would be indicated by the presence of a single spot with a characteristic retardation factor (Rf) value. This technique is often used to monitor the progress of a chemical reaction and to guide the purification process. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Benzoxazolinone, 6 Amino 5 Chloro

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

For substituted heterocyclic compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for optimizing molecular geometry and predicting electronic behavior. dergipark.org.tr The analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For 6-amino-5-chloro-2-benzoxazolinone, the MEP surface would likely show negative potential (red and yellow areas) around the oxygen atoms of the carbonyl group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction. Studies on similar structures, like 6-chloroquinoline, have demonstrated how substitutions significantly alter the reactive nature and electronic properties of the parent quinoline (B57606) ring. dergipark.org.trresearchgate.net

Table 1: Hypothetical Electronic Properties of 6-amino-5-chloro-2-benzoxazolinone based on DFT studies of analogous compounds. This table is illustrative and based on typical values for similar heterocyclic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 3.5 D | Measures the polarity of the molecule |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the conformational preferences of a molecule is essential, as its three-dimensional shape dictates how it interacts with biological targets. The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. rsc.org

For a molecule like 6-amino-5-chloro-2-benzoxazolinone, the core benzoxazolinone ring system is largely planar and rigid. The primary sources of conformational flexibility would be the rotation of the amino group (-NH2) and any potential puckering of the five-membered oxazolinone ring, although the latter is generally minimal due to its fusion with the benzene (B151609) ring.

In related heterocyclic systems, such as substituted cyclohexanes, substituents prefer an equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.org While the benzoxazolinone ring is planar, the principle of minimizing steric clash remains. The orientation of the amino group's hydrogen atoms relative to the adjacent chloro group would be a key factor in determining the most stable conformer. Computational methods can map the potential energy surface by systematically rotating the N-C bond of the amino group to identify the lowest energy (most stable) conformations.

Molecular Docking Simulations with Non-human Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual compound libraries and to propose binding modes for potential drug candidates.

Studies on benzoxazolinone derivatives have shown their potential to interact with various biological targets. For instance, certain 2-benzoxazolinone (B145934) derivatives have been identified as inhibitors of the HIV-1 nucleocapsid (NC) protein, a non-human target. nih.gov Docking simulations of these inhibitors into the hydrophobic pocket of the NC protein revealed key interactions. The 2-benzoxazolinone moiety was observed to form hydrogen bonds with backbone atoms of amino acid residues like Gly35 and Trp37. nih.gov

Similarly, other benzoxazolinone derivatives were evaluated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov In these studies, the benzoxazolinone scaffold was selected based on its predicted affinity for the catalytic domain of ALR2. For 6-amino-5-chloro-2-benzoxazolinone, one could hypothesize a similar binding pattern where the carbonyl oxygen and the ring nitrogen act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. The chloro-substituent could engage in halogen bonding or hydrophobic interactions within the binding pocket.

Table 2: Potential Intermolecular Interactions for 6-amino-5-chloro-2-benzoxazolinone in a Hypothetical Binding Site. Based on docking studies of related benzoxazolinone derivatives.

| Functional Group | Potential Interaction Type | Potential Interacting Residues | Reference |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Glycine, Tryptophan | nih.gov |

| Ring Nitrogen | Hydrogen Bond Acceptor | Lysine | nih.gov |

| Amino Group | Hydrogen Bond Donor | Glutamine, Aspartic Acid | nih.gov |

| Benzene Ring | π-π Stacking | Phenylalanine, Tyrosine | |

| Chloro Group | Halogen Bonding / Hydrophobic | Leucine, Valine |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, offering insights into its stability and the flexibility of the interactions. nih.gov While docking provides a static snapshot, MD simulations can reveal how the complex behaves in a more realistic, solvated environment. nih.gov

An MD simulation of a 6-amino-5-chloro-2-benzoxazolinone-protein complex would start with the best-docked pose. The system would be solvated in a water box with appropriate ions, and the trajectory of all atoms would be calculated over a period of nanoseconds to microseconds. Analysis of the MD trajectory can confirm the stability of key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts. nih.gov It can also reveal the role of water molecules in mediating interactions at the binding interface and provide quantitative measures like binding free energy, which estimates the affinity of the ligand for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity.

For a series of benzoxazolinone analogs, various descriptors could be calculated, including:

1D/2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape, surface area, and volume.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies from DFT.

Multiple linear regression (MLR) or more advanced machine learning methods are then used to build the model. nih.govnih.gov For example, a 3D-QSAR study on benzoxazinone (B8607429) derivatives identified steric and electrostatic fields as crucial for their antiplatelet activity. pku.edu.cn Similarly, a QSAR model for benzoxazole (B165842) benzenesulfonamide (B165840) derivatives as antidiabetic agents was developed with high predictive ability (R² = 0.9686). researchgate.net Such models are invaluable for predicting the activity of newly designed, unsynthesized analogs of 6-amino-5-chloro-2-benzoxazolinone, allowing chemists to prioritize the synthesis of the most promising candidates.

Pharmacophore Modeling for Biological Activity Prediction in Non-human Systems

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Ligand-based pharmacophore models can be generated from a set of active molecules when the 3D structure of the target is unknown. mdpi.comresearchgate.net For instance, a pharmacophore model for benzoxazinone derivatives with antiplatelet activity identified hydrogen bond acceptors and hydrophobic features as critical for activity. nih.govnih.gov The model specified the 3D arrangement and distances between these features.

Such a model could be developed for a series of benzoxazolinone analogs active against a non-human target, like a viral enzyme or a pesticide target. e3s-conferences.org This pharmacophore model then serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the required features, potentially leading to the discovery of new active agents.

Structure Activity Relationship Sar Investigations of 2 Benzoxazolinone, 6 Amino 5 Chloro Analogs

Impact of Substituents on Biological Activities in Non-human Contexts

Substituents on the benzoxazolinone ring play a critical role in defining the type and potency of biological activity. Research into various analogs has demonstrated a wide spectrum of effects, including herbicidal, fungicidal, and antibacterial actions. e3s-conferences.orge3s-conferences.org

For instance, studies on herbicidal properties show that 3-alkylbenzoxazolinones and 3-alkyl-6-halobenzoxazolinones are effective against various plant species. e3s-conferences.orge3s-conferences.org In the context of fungicidal activity, 2-alkylthiobenzoxazoles, a related derivative class, have shown significant inhibition of fungal pathogens such as Fugarium oxyporum and Verticillum dahlia. e3s-conferences.orge3s-conferences.org One of the most potent compounds identified in these studies was 2-methylthiobenzoxazole, which inhibited Verticillum dahlia spores by 96.4%. e3s-conferences.orge3s-conferences.org

In the realm of antibacterial research, various substitutions have been explored. A study on new benzoxazolin-2-one derivatives found that compounds featuring a 5-chlorobenzimidazole, hydrazones with a 3-chloro substitution on an additional phenyl ring, and those with 2-furyl or 5-nitro-2-furyl substituents demonstrated broad antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella Enteritidis) bacteria. mdpi.comresearchgate.net Another study focused on 5-chloro-benzoxazolinone derivatives with substitutions at the N-3 position, such as those incorporating p-aminobenzoic acid and sulphanilamide, which are known antimicrobial agents. nih.govnih.govresearchgate.net These studies highlight that the nature and position of the substituent dramatically influence the biological outcome.

Table 1: Impact of Various Substituents on the Biological Activity of Benzoxazolinone Analogs

| Scaffold/Derivative | Substituent(s) | Position(s) | Biological Activity | Target Organism/System | Reference(s) |

|---|---|---|---|---|---|

| Benzoxazolinone | Alkyl | 3 | Herbicidal | Plants | e3s-conferences.org, e3s-conferences.org |

| Benzoxazolinone | Halogen (e.g., Cl, Br) | 6 | Herbicidal, Fungicidal | Plants, Microorganisms | e3s-conferences.org |

| Benzoxazolinone | Alkylthio | 2 | Fungicidal | Fugarium oxyporum, Verticillum dahlia | e3s-conferences.org, e3s-conferences.org |

| Benzoxazolinone | Hydrazone with 3-chloro-phenyl | N-3 side chain | Antibacterial | E. coli, B. subtilis, S. aureus, S. Enteritidis | mdpi.com, researchgate.net |

| 5-Chloro-benzoxazolinone | p-aminobenzoic acid, Sulphanilamide | N-3 side chain | Antibacterial, Antifungal | Gram-positive & Gram-negative bacteria, Fungi | nih.gov, nih.gov, researchgate.net |

| Benzoxazolinone | Lipophilic amino acid | 4 | sEH Inhibition, Anti-inflammatory | Human soluble epoxide hydrolase | nih.gov |

Role of the Chloro Group in Modulating Activity

The presence and position of a chloro group on the benzoxazolinone ring are crucial determinants of biological activity. Halogenation, particularly at the C-5 and C-6 positions, has been a common strategy to enhance the potency of these compounds across different applications. e3s-conferences.orgnih.gov

In agricultural science, 6-halogen-substituted benzoxazolinones are recognized as powerful fungicides and have also been investigated as herbicides. e3s-conferences.org For example, O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone has been used in agriculture as an insecticide. e3s-conferences.org The introduction of a halogen at the 6-position was found to enhance herbicidal activity. e3s-conferences.org

Influence of the Amino Group on Ligand-Target Interactions

While specific studies on the 6-amino group of 6-amino-5-chloro-2-benzoxazolinone are not extensively detailed in the reviewed literature, the role of an amino group in ligand-target interactions can be inferred from general medicinal chemistry principles and studies of analogous structures. ashp.org An amino group can significantly influence a molecule's properties, including its basicity, polarity, and hydrogen bonding capacity. ashp.org

The primary amino group (-NH2) is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This allows it to form crucial interactions with amino acid residues in a biological target, such as the backbone carbonyls or the side chains of aspartate, glutamate (B1630785), serine, or threonine. researchgate.net Furthermore, under physiological conditions, the amino group can be protonated to form a positively charged ammonium (B1175870) ion (-NH3+). This positive charge can facilitate strong electrostatic or ionic interactions with negatively charged residues like aspartate or glutamate in a receptor's binding pocket. nih.gov It can also participate in cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan, which are known to be significant in ligand binding. nih.gov

In a related class of compounds, 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the modification of the 4-amino group (e.g., to a methylamino group) caused a marked increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov This demonstrates that the nature of the amino substituent (primary, secondary) is critical for modulating target interaction and affinity. The amino group in 6-amino-5-chloro-2-benzoxazolinone, therefore, likely plays a key role in orienting the ligand within the binding site and establishing high-affinity interactions that are essential for its biological activity.

Stereochemical Considerations and Enantiomeric Purity Effects

The core structure of 2-benzoxazolinone (B145934) is achiral. Chirality is introduced into its derivatives through the addition of substituents containing one or more stereocenters. While the available literature on 6-amino-5-chloro-2-benzoxazolinone does not specifically detail stereochemical investigations, the principles of stereochemistry in drug action are universally important. nih.govnih.gov

When a chiral center is present in a molecule, it exists as a pair of enantiomers, which are non-superimposable mirror images. nih.gov In a chiral biological environment, such as a receptor binding site or an enzyme's active site, these enantiomers can exhibit significantly different pharmacological and pharmacokinetic profiles. nih.gov One enantiomer (the eutomer) may be responsible for the desired biological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov

Comparative SAR Studies with Other Benzoxazolinone Derivatives

Comparing the SAR of different benzoxazolinone series provides valuable insights into the functional importance of various substituents. The biological activity of the 6-amino-5-chloro- derivative can be contextualized by examining related structures.

Halogenated vs. Non-halogenated Derivatives: As previously noted, halogenation is a key strategy for enhancing activity. 6-Halogen-substituted benzoxazolinones are potent fungicides and herbicides, an activity profile that is less pronounced in the unsubstituted parent compound. e3s-conferences.org Similarly, 5-chloro-benzoxazolinone serves as a base for effective antibacterial and antifungal agents, suggesting the chloro group is vital for this class of activity. nih.govnih.gov

Influence of Substitution Position: The location of a substituent dramatically alters its effect. For instance, alkyl groups at the N-3 position confer herbicidal properties. e3s-conferences.org In contrast, substitutions at the C-4 position with lipophilic amino acids led to the development of potent anti-inflammatory agents via inhibition of soluble epoxide hydrolase (sEH). nih.gov This indicates that the N-3 and C-4 positions are sensitive to modifications that can steer the molecule toward entirely different biological targets.

Comparison with other Heterocyclic Cores: The 2(3H)-benzoxazolone scaffold is often considered a bioisosteric replacement for phenol (B47542) or catechol moieties. researchgate.net Its activity can be compared to other "privileged" heterocyclic structures. For example, benzothiazol-2-one derivatives have also been identified as a promising scaffold for herbicides. nih.gov SAR studies on these compounds revealed that a trifluoromethyl group on an attached pyridine (B92270) ring was essential for activity, and that ester derivatives were more potent than the corresponding amides or free acids. nih.gov These findings from related scaffolds can provide strategic guidance for the further optimization of benzoxazolinone-based compounds.

Table 2: Comparative SAR of Benzoxazolinone Derivative Classes

| Derivative Class | Key Substituent(s) / Position | Primary Biological Activity | Key SAR Findings | Reference(s) |

|---|---|---|---|---|

| 6-Halo-Benzoxazolinones | Halogen @ C-6 | Herbicidal, Fungicidal, Insecticidal | Halogenation at C-6 enhances pesticidal potency. | e3s-conferences.org |

| 5-Chloro-Benzoxazolinones | Chloro @ C-5; Various @ N-3 | Antibacterial, Antifungal | C-5 chloro group is a key feature for antimicrobial activity. N-3 side chains modulate potency. | nih.gov, nih.gov, researchgate.net |

| 3-Alkyl-Benzoxazolinones | Alkyl @ N-3 | Herbicidal | N-3 alkylation is associated with herbicidal effects. | e3s-conferences.org, e3s-conferences.org |

| 4-Amino Acid Substituted Benzoxazolones | Amino acid @ C-4 | Anti-inflammatory (sEH inhibition) | Lipophilic amino acid at C-4 increases sEH inhibitory activity. | nih.gov |

| Benzothiazol-2-ones (Comparative Scaffold) | Pyridyl @ N-3; CF3 on pyridyl | Herbicidal | CF3 group is critical for activity; ester derivatives are more potent than amides/acids. | nih.gov |

Biological Activities and Mechanistic Investigations in Non Human Contexts

Agrochemical Activities

Benzoxazolinone derivatives have been the subject of extensive research for their potential applications in agriculture as pesticides. e3s-conferences.org The structural features of these compounds, including the benzoxazolone core and various substitutions on the benzene (B151609) ring, contribute to their diverse biological effects.

Derivatives of benzoxazolinone have been identified as potent herbicides. e3s-conferences.orgresearchgate.net The introduction of halogen substituents at the 6-position of the benzoxazolinone ring has been shown to produce powerful herbicidal agents. researchgate.net

Studies on benzoxazolinone analogues demonstrate significant inhibition of plant growth. For instance, the related compound 5-chloro-6-methoxy-2-benzoxazolinone (B162467) (Cl-MBOA) has been shown to inhibit the root and shoot growth of various plant species, including oat, timothy, crabgrass, ryegrass, cockscomb, cress, and lettuce. elsevierpure.com The inhibitory effect was found to be dose-dependent. elsevierpure.com

Another study on the allelochemical benzoxazolin-2(3H)-one (BOA) revealed its inhibitory effects on the growth of soybean. nih.gov Exposure to BOA resulted in reduced root and stem length, as well as decreased fresh weight and leaf area. nih.gov Similarly, N-2-(6-methyl-pyridyl)-aminomethylene bisphosphonic acid, a compound with herbicidal properties, was found to cause a severe reduction in the growth of Nicotiana plumbaginifolia suspension cultured cells at concentrations ranging from 10⁻⁴ to 10⁻³ M. nih.gov

Table 1: Inhibitory Effects of 5-chloro-6-methoxy-2-benzoxazolinone (Cl-MBOA) on Plant Growth

| Plant Species | Concentration for 40% Root Growth Inhibition (mM) | Concentration for 40% Shoot Growth Inhibition (mM) |

|---|---|---|

| Timothy | 0.12 | 0.25 |

| Crabgrass | 0.14 | 0.28 |

| Ryegrass | 0.17 | 0.36 |

| Oat | 0.19 | Not Reported |

| Cockscomb | 0.46 | 7.9 |

| Cress | 0.57 | 12.5 |

| Lettuce | 0.76 | 19.6 |

Data sourced from a study on the allelopathic potential of Cl-MBOA. elsevierpure.com

The herbicidal activity of benzoxazolinones is attributed to their interference with fundamental cellular and biochemical processes in plants. One of the proposed mechanisms is the inhibition of the plasma membrane H+-ATPase. nih.govmdpi.com This enzyme is crucial for establishing the electrochemical gradient across the plant cell membrane, which drives nutrient uptake and cell elongation. nih.govmdpi.com The inhibition of H+-ATPase disrupts these vital functions, leading to growth inhibition. nih.gov For example, the fungal phytotoxin tenuazonic acid has been shown to inhibit the plasma membrane H+-ATPase in Arabidopsis thaliana, leading to the inhibition of cell elongation and root growth. nih.gov

Benzoxazolinones can also affect other enzymatic activities and metabolic pathways. The allelochemical benzoxazolin-2(3H)-one (BOA) has been found to increase lignin (B12514952) content in the roots, stems, and leaves of soybean plants. nih.gov This is due to an increase in the production of lignin monomers (p-hydroxyphenyl, guaiacyl, and syringyl), which leads to a higher degree of polymerization of lignin, resulting in cell wall solidification and restricted plant growth. nih.gov Furthermore, some herbicidally active compounds, such as N-2-(6-methyl-pyridyl)-aminomethylene bisphosphonic acid, have been shown to inhibit the in vivo biosynthesis of aromatic amino acids by targeting the enzyme 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) synthase in the shikimate pathway. nih.gov

Benzoxazinoids, the precursors to benzoxazolinones, and their degradation products play a significant role in the chemical defense of plants against herbivores and pathogens. researchgate.net These compounds are released into the soil and can inhibit the growth of neighboring plants, a phenomenon known as allelopathy. researchgate.netresearchgate.net

A study on 5-chloro-6-methoxy-2-benzoxazolinone (Cl-MBOA), a naturally occurring compound in maize, demonstrated its allelopathic potential. elsevierpure.com The presence of Cl-MBOA in maize seedlings and its inhibitory effects on the growth of other plant species suggest its involvement in the allelopathic interactions of maize. elsevierpure.com The concentration of Cl-MBOA in 14-day-old maize seedlings was found to be 37.5 µg/g fresh weight in shoots and 8.7 µg/g fresh weight in roots. elsevierpure.com

Plants have also developed detoxification mechanisms to cope with allelochemicals. These mechanisms often involve a three-phase detoxification pathway that includes metabolic activation, conjugation with sugars or amino acids, and subsequent transport and storage. biorxiv.org

The benzoxazolone nucleus is a key scaffold in the development of insecticides. nih.gov Several derivatives of benzoxazolinone have been proposed and utilized for their insecticidal activity. e3s-conferences.orgresearchgate.net A notable example is O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone, which has been used in agriculture as an insecticide. researchgate.net

The insecticidal activity of benzoxazolinones is part of their natural role in plant defense against insect herbivores. researchgate.net Honokiol (B1673403), a natural neolignan, has been used to synthesize benzoxazolone derivatives that exhibit insecticidal activity against larvae of Mythimna separata and Plutella xylostella. researchgate.net

Table 2: Insecticidal Activity of Honokiol-Derived Benzoxazolones

| Compound | Target Insect | Final Mortality Rate (%) |

|---|---|---|

| 5h | Mythimna separata | 58.6 |

| 7n | Plutella xylostella | 65.3 |

| 7p | Plutella xylostella | 61.5 |

| 8c | Plutella xylostella | 65.3 |

Data sourced from a study on the semisynthesis and insecticidal bioactivities of honokiol derivatives. researchgate.net

Benzoxazolinone derivatives have demonstrated significant fungicidal properties against a range of plant pathogenic fungi. e3s-conferences.orgresearchgate.netgoogle.com Halogen-substituted benzoxazolinones, particularly at the 6-position, are considered powerful fungicides. researchgate.net

Research has shown that derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one exhibit good antifungal activity. ontosight.ai For instance, certain synthesized derivatives showed activity against various fungal strains. ontosight.ai Benzoxazole (B165842) derivatives, in general, have a broad spectrum of activity against fungi. google.com Some compositions are effective as seed dressings against pathogens like Fusarium spp., Septoria spp., and Rhizoctonia solani. google.com

The mechanism of antifungal action for some chloro-substituted compounds involves interaction with the fungal plasma membrane. scielo.br For example, 2-chloro-N-phenylacetamide is thought to act by binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br This interaction disrupts membrane integrity and function, leading to fungal cell death. Other proposed mechanisms include the inhibition of DNA synthesis. scielo.br

Table 3: Antifungal Activity of Benzofurazan (B1196253) Derivatives against Phytopathogenic Fungi

| Compound | Fungus | IC₅₀ (µg/mL) |

|---|---|---|

| A3 (N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] e3s-conferences.orgnih.govgoogle.comoxadiazol-4-amine) | Rhizoctonia solani | 1.91 |

| Carbendazim (Positive Control) | Rhizoctonia solani | 1.42 |

Data sourced from a study on benzofurazan derivatives as antifungal agents. nih.gov

Application as Precursors for Agrochemical Synthesis

Derivatives of the benzoxazolinone structural family are significant intermediates in the manufacturing of agrochemicals. Specifically, the related compound 6-chloro-2-benzoxazolinone (B25022) serves as a key precursor in the synthesis of fungicides, insecticides, and herbicides. It is particularly essential for producing fenoxaprop-p-ethyl, a post-emergence herbicide used to control weed species in various crops like soybeans and wheat. The synthesis route for these agrochemicals leverages the reactive nature of the benzoxazolinone core.

Antimicrobial Activities (Non-human)

The benzoxazolinone class of compounds, including 6-amino-5-chloro-2-benzoxazolinone, has been a subject of investigation for its antimicrobial properties against a range of bacteria and fungi. ontosight.ai

Derivatives of 2-benzoxazolinone (B145934) have demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative pathogens. Studies on various substituted benzoxazolinones have confirmed their potential to inhibit the growth of clinically relevant bacteria. For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown notable activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Further research into other derivatives has indicated a wide antibacterial profile, with some compounds being particularly effective against Bacillus subtilis (Gram-positive) and Escherichia coli, while showing some activity against Staphylococcus aureus and Salmonella Enteritidis. The Gram-negative E. coli and Gram-positive B. subtilis appeared to be the most sensitive strains in these studies.

Interactive Table: Antibacterial Activity of Benzoxazolinone Derivatives This table summarizes findings on the antibacterial spectrum of various 2-benzoxazolinone derivatives as reported in scientific literature.

| Bacterial Strain | Gram Type | Activity Reported | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Good activity | |

| Bacillus subtilis | Gram-positive | High sensitivity | |

| Escherichia coli | Gram-negative | Good activity / High sensitivity |

The antimicrobial activities of the benzoxazolinone family extend to fungi, including yeasts. ontosight.ai Research on derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one has shown that certain substitutions can lead to good antifungal activity against the pathogenic yeast Candida albicans. This suggests that the benzoxazolinone scaffold is a promising starting point for the development of novel anti-yeast agents.

The precise mechanism of antimicrobial action for 6-amino-5-chloro-2-benzoxazolinone is complex and not fully elucidated. ontosight.ai It is thought to function by interfering with essential cellular processes within the target microbes. ontosight.ai Benzoxazolinones naturally occurring in plants are known to act as defense compounds against bacteria and fungi, suggesting a potent and evolutionarily refined mode of action.

Other Non-Human Biological Activities

The interaction of benzoxazolinone derivatives with enzymes is a key area of study. A notable investigation focused on the degradation of the related compound 6-chloro-2-benzoxazolinone (CDHB) by a bacterial strain, Pigmentiphaga sp. DL-8. This bacterium utilizes a novel metal-dependent hydrolase, named CbaA, to break down the compound. The CbaA enzyme is not only capable of hydrolyzing 6-chloro-2-benzoxazolinone but also shows activity on other related structures. This research highlights the role of hydrolases in the metabolism of benzoxazolinones in microbial environments.

Interactive Table: Substrate Specificity of CbaA Hydrolase This table shows the range of benzoxazolinone-related compounds that can be hydrolyzed by the CbaA enzyme isolated from Pigmentiphaga sp. strain DL-8.

| Substrate | Hydrolyzed by CbaA | Reference |

|---|---|---|

| 6-Chloro-2-benzoxazolinone (CDHB) | Yes | |

| 2-Benzoxazolinone (BOA) | Yes | |

| 5-Chloro-2-benzoxazolinone | Yes |

Interaction with Non-Target Organisms (excluding toxicity/safety profiles)

The chemical compound 2-Benzoxazolinone, 6-amino-5-chloro- belongs to the broader class of benzoxazolinones, a group of compounds recognized for a diverse range of biological activities. ontosight.ai Research into the specific interactions of 6-amino-5-chloro-2-benzoxazolinone with non-target organisms is an emerging field. However, studies on analogous benzoxazolinone structures provide significant insights into the potential biological activities and mechanistic pathways of this particular compound. The presence of both a halogen (chloro) and an amino group on the benzoxazolinone core suggests a likelihood of significant interactions with various microorganisms. ontosight.aie3s-conferences.org

Halogenated benzoxazolinones, for instance, have been identified as potent fungicides, offering protection against microbial degradation of materials such as textiles and paper. e3s-conferences.org This suggests a direct interaction with the metabolic or structural pathways of these microorganisms. Furthermore, the benzoxazolinone class of compounds, in general, is known to exhibit antimicrobial properties against a variety of bacteria and fungi. ontosight.ainih.gov

Investigations into closely related chloro-substituted benzoxazolinone derivatives have demonstrated notable fungicidal properties. These studies offer a predictive framework for understanding the potential interactions of 6-amino-5-chloro-2-benzoxazolinone with non-target fungal species. For example, research on the anti-wilt activity of various benzoxazolinone derivatives has provided specific data on their efficacy against common plant pathogenic fungi.

A study on the fungicidal activity of several benzoxazolinone derivatives, including 3-methyl-6-chlorobenzoxazolinone, evaluated their ability to suppress the growth of Fusarium oxysporum and Verticillium dahlia. The results, as detailed in the table below, indicate that chloro-substitution at the 6-position can confer significant activity against certain fungal species. e3s-conferences.org

Fungicidal Activity of Substituted Benzoxazolinones

| Compound | Test Organism | Suppression of Development (%) |

|---|---|---|

| 3-methyl-6-chlorobenzoxazolinone | Fusarium oxysporum | 30.8 |

| 3-methyl-6-chlorobenzoxazolinone | Verticillium dahlia | 0.0 |

| 3-vinyl-6-chlorobenzoxazolione | Fusarium oxysporum | 4.5 |

| 3-vinyl-6-chlorobenzoxazolione | Verticillium dahlia | 0.0 |

| 3-methyl-6-bromobenzoxazolinone | Fusarium oxysporum | 24.6 |

| 3-methyl-6-bromobenzoxazolinone | Verticillium dahlia | 0.0 |

| 3-propyl-6-bromobenzoxazolinone | Fusarium oxysporum | 43.66 |

| 3-propyl-6-bromobenzoxazolinone | Verticillium dahlia | 0.0 |

| 3-vinyl-6-bromobenzoxazolinone | Fusarium oxysporum | 0.0 |

| 3-vinyl-6-bromobenzoxazolinone | Verticillium dahlia | 11.1 |

Data sourced from a study on the biological activity of benzoxazolinone derivatives. e3s-conferences.org

The data indicates that 3-methyl-6-chlorobenzoxazolinone shows moderate activity against Fusarium oxysporum but no activity against Verticillium dahlia under the tested conditions. e3s-conferences.org This specificity suggests that the mechanism of interaction is likely targeted at a particular metabolic or enzymatic pathway present in one fungus but not the other. The variation in activity with different alkyl and vinyl substitutions further underscores the structure-activity relationship in these interactions. e3s-conferences.org

While direct mechanistic studies on 6-amino-5-chloro-2-benzoxazolinone are not extensively available, the established antimicrobial activity of the benzoxazolinone family points towards potential interference with essential cellular processes in non-target organisms. ontosight.ainih.gov For some benzoxazole derivatives, it has been suggested that their structural similarities to biomolecules like adenine (B156593) and guanine (B1146940) might facilitate their interaction with biopolymers in living systems. nih.gov

Further research is necessary to elucidate the precise mechanisms through which 6-amino-5-chloro-2-benzoxazolinone interacts with non-target bacteria, fungi, and other microorganisms. Such studies would involve enzymatic assays, metabolic pathway analysis, and structural biology to identify the specific molecular targets of this compound.

Enzymatic and Microbial Biotransformation Pathways of 2 Benzoxazolinone, 6 Amino 5 Chloro

Microbial Degradation Studies of Benzoxazolinone Derivatives

Microbial degradation is the primary mechanism by which benzoxazolinoids are broken down in the environment. researchgate.net Various microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. researchgate.netfrontiersin.org For instance, the bacterium Pigmentiphaga sp. strain DL-8 has been identified for its ability to degrade and mineralize 6-chloro-2-benzoxazolinone (B25022) (CDHB), a structurally related precursor compound. asm.orgasm.org This strain can utilize the degradation product as a source of carbon for growth. nih.govnih.gov The degradation of other benzoxazolinone derivatives, such as 2-benzoxazolinone (B145934) (BOA), has been observed in various microbial species, including Fusarium species and Acinetobacter calcoaceticus. frontiersin.org The metabolic activities and degradation capabilities can differ significantly among microorganisms, influenced by the specific substitutions on the benzoxazolinone ring. frontiersin.org For example, the presence of a methoxy (B1213986) group can heavily influence the degradation rate by different microbial species. frontiersin.org

Identification and Characterization of Enzymes Involved in Degradation (e.g., CDHB Hydrolase CbaA)

A key enzyme responsible for the initial breakdown of certain benzoxazolinone derivatives has been isolated and characterized from Pigmentiphaga sp. strain DL-8. asm.orgnih.gov This novel enzyme, a 6-chloro-2-benzoxazolinone (CDHB) hydrolase designated as CbaA, is a metal-dependent hydrolase. asm.orgnih.govnih.gov The CbaA enzyme catalyzes the hydrolytic opening of the heterocyclic ring, which is the first step in the metabolic pathway. asm.orgnih.gov Further research has demonstrated that CbaA is not only specific to CDHB but can also hydrolyze other related compounds, such as 2-benzoxazolinone (BOA), 5-chloro-2-BOA, and even benzamide, indicating a degree of substrate promiscuity. asm.orgnih.govnih.gov

The biochemical properties of the purified CbaA hydrolase have been extensively studied to understand its catalytic efficiency and operational requirements. asm.orgnih.gov The enzyme exhibits a high specific activity for its primary substrate, CDHB, calculated at 5,900 U · mg protein⁻¹. asm.orgnih.gov The Michaelis-Menten constant (K_m) for CDHB is 0.29 mM, and the catalytic rate constant (k_cat) is 8,500 s⁻¹, indicating a high affinity and rapid turnover rate. asm.orgnih.govnih.gov

The enzyme's activity is significantly influenced by environmental conditions. The optimal pH for CbaA activity was determined to be 9.0, and it functions best at a temperature of 55°C. asm.orgnih.govnih.gov As a metal-dependent hydrolase, CbaA's activity relies on the presence of specific divalent metal ions. The metal-free apoenzyme is inactive but can be effectively reactivated by the addition of Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺. asm.orgnih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Specific Activity (for CDHB) | 5,900 U · mg protein⁻¹ | asm.orgnih.gov |

| K_m (for CDHB) | 0.29 mM | asm.orgnih.govnih.gov |

| k_cat (for CDHB) | 8,500 s⁻¹ | asm.orgnih.govnih.gov |

| Optimal pH | 9.0 | asm.orgnih.govnih.gov |

| Optimal Temperature | 55°C | asm.orgnih.govnih.gov |

| Metal Ion Co-factors | Mg²⁺, Ni²⁺, Ca²⁺, Zn²⁺ | asm.orgnih.govnih.gov |

The genetic foundation for the degradation of CDHB by Pigmentiphaga sp. strain DL-8 has been traced to a specific gene, cbaA. asm.orgnih.gov This gene, which encodes the CbaA hydrolase, was successfully cloned and sequenced, revealing a protein product of 339 amino acids. asm.orgnih.gov The cbaA gene was subsequently expressed in Escherichia coli BL21(DE3), a common host for recombinant protein production. asm.orgnih.gov The resulting engineered E. coli cells gained the ability to transform CDHB, demonstrating the functional expression of the hydrolase. asm.orgnih.gov

To confirm the essential role of the cbaA gene in the native organism, a knockout mutant strain, DL-8ΔcbaA, was created. asm.orgnih.gov This mutant strain lost its ability to degrade CDHB, while its capacity to degrade the downstream metabolite, 2-amino-5-chlorophenol (B1209517), remained intact. asm.orgnih.govnih.gov This evidence conclusively established that cbaA is the key gene responsible for the initial hydrolytic step in the CDHB degradation pathway in Pigmentiphaga sp. strain DL-8. nih.govnih.gov Sequence analysis showed that CbaA shares 18% to 21% identity with other metal-dependent hydrolases and contains a characteristic metal-binding motif. asm.orgnih.gov

Metabolic Pathways of Degradation (e.g., transformation to 2-amino-5-chlorophenol)

The metabolic pathway for the degradation of 6-chloro-2-benzoxazolinone (CDHB) in Pigmentiphaga sp. strain DL-8 begins with the enzymatic action of the CbaA hydrolase. nih.govnih.gov CbaA catalyzes the hydrolysis of the lactam ring in CDHB, leading to the formation of 2-amino-5-chlorophenol (2A5CP). asm.orgnih.govnih.gov The proposed mechanism suggests the formation of a transient intermediate, 2-amino-5-chlorophenyl hydrogen carbonate, which is unstable and spontaneously decarboxylates to yield the stable product 2A5CP. nih.gov

This transformation is a critical detoxification step. The resulting 2A5CP is not an end product for Pigmentiphaga sp. strain DL-8; the bacterium is capable of further degrading 2A5CP and using it as a carbon source to support its growth. nih.govnih.gov The complete mineralization of such compounds underscores the metabolic versatility of this microorganism. In other microbial systems, the degradation of the parent compound 2-benzoxazolinone (BOA) also proceeds through the formation of an aminophenol intermediate, which can then undergo further biotransformations such as acetylation or dimerization. researchgate.netnih.gov

Implications for Bioremediation of Benzoxazolinone-Related Compounds

The identification of Pigmentiphaga sp. strain DL-8 and the characterization of its CbaA hydrolase have significant implications for environmental biotechnology. nih.gov These findings provide valuable microbial and genetic resources for developing bioremediation technologies aimed at cleaning up environments contaminated with benzoxazolinone derivatives. nih.gov Such contamination can arise from the use of certain herbicides, for which these compounds are precursors. nih.govnih.gov

The ability to clone and express the cbaA gene in a host like E. coli opens the door to creating engineered microorganisms specifically designed for the detoxification of industrial effluents or contaminated soils. asm.orgnih.gov The use of microbial enzymes, either in whole-cell systems or as immobilized biocatalysts, represents a cost-effective and environmentally friendly approach to pollutant degradation. nih.govnih.gov The detailed understanding of the CbaA enzyme and its metabolic pathway contributes to the broader field of bioremediation by providing a model system for the enzymatic breakdown of persistent xenobiotic compounds. nih.govnih.gov

Potential Applications in Agricultural Science Research

Development of Novel Herbicidal Agents with Defined Modes of Action

The search for new herbicidal agents with novel modes of action is a critical area of research, largely driven by the increasing prevalence of weed resistance to existing herbicides. Over the last few decades, no herbicides with fundamentally new mechanisms of action have been introduced to the market. The benzoxazole (B165842) and benzoxazolinone core structures are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, yet their phytotoxic properties have been less explored until more recently. nih.gov

Research has shown that derivatives of benzoxazolinone exhibit significant herbicidal properties. e3s-conferences.org Studies on synthesized derivatives, such as 3-alkyl-6-halobenzoxazolinones, have demonstrated effective herbicidal action against various plant species. e3s-conferences.org The introduction of a halogen, such as chlorine, at the 6-position of the benzoxazolinone ring has been shown to enhance herbicidal activity. e3s-conferences.org For instance, 5-chloro-2-(nitromethyl)benzo[d]oxazole, a related benzoxazole, exhibited higher inhibition than a commercial herbicide against test species including onion, tomato, cucumber, and sorghum. nih.gov

The precise mode of action for benzoxazolinone-based herbicides is an ongoing area of investigation. Some studies suggest they act as contact herbicides. e3s-conferences.org Other research into the broader class of benzoxazinoids indicates that benzoxazolinones can inhibit auxin-induced growth in plant roots and coleoptiles, possibly by altering the binding affinity of auxins to their receptor sites. scielo.br Given that 6-amino-5-chloro-2-benzoxazolinone possesses both chloro and amino substitutions on the aromatic ring, it represents a candidate for synthesis and evaluation in herbicidal screening programs. Its unique substitution pattern could influence its uptake, translocation, and interaction with target sites in weeds, potentially leading to a novel mechanism of action.

Formulation Strategies for Enhanced Agrochemical Efficacy (research aspects only)

The efficacy of an active agrochemical ingredient is critically dependent on its formulation. Research in formulation science aims to optimize the delivery of the active molecule to its target, enhance its biological activity, ensure stability during storage, and minimize environmental impact. bayer.co.uk For a novel compound like 6-amino-5-chloro-2-benzoxazolinone, several research avenues in formulation would be pertinent.

One key area is the development of advanced delivery systems. Strategies involving slow and sustained release of active ingredients are of great interest to reduce environmental runoff and leaching. researchgate.net Research could explore the encapsulation of the compound in biodegradable polymers or its adsorption onto nano-sized carriers to control its release profile in the soil. polito.it

The choice of carrier and co-formulants is also crucial. The carrier for a liquid formulation is typically water, an organic solvent, or oil, depending on the solubility of the active ingredient. researchgate.net Research would focus on identifying green solvents that are less toxic and more environmentally friendly. nih.gov Furthermore, the inclusion of adjuvants, such as surfactants, emulsifiers, and wetting agents, is nearly universal in herbicide formulations. researchgate.net These additives are essential for ensuring that the herbicide spreads effectively on the leaf surface and penetrates the plant cuticle. Research would involve screening various adjuvant combinations to find a synergistic system that maximizes the uptake and efficacy of 6-amino-5-chloro-2-benzoxazolinone. The development of co-formulations with other active ingredients is another strategy to broaden the weed control spectrum and manage resistance. bayer.co.uk

Role in Pest Management Strategies (non-human, non-toxicological focus)

Beyond herbicidal action, the benzoxazolinone chemical family has demonstrated a wider potential in pest management, including fungicidal and insecticidal activities. This suggests that 6-amino-5-chloro-2-benzoxazolinone could be investigated as a scaffold for broad-spectrum crop protection agents.

Studies have identified 6-halogen-substituted benzoxazolinones as powerful fungicides, proposed for protecting materials like textiles and paper from microbial destruction. e3s-conferences.orgresearchgate.net Research has shown that compounds like 3-alkylbenzoxazolinones exhibit fungicidal activity against significant plant pathogens such as Fusarium oxysporum and Verticillium dahliae. e3s-conferences.org This indicates a potential application in controlling fungal diseases in crops.

In the realm of insect control, a number of benzoxazolinone derivatives have been proposed as insecticides. researchgate.net Notably, the compound O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone has been used in agriculture as a replacement for DDT. researchgate.net The ability of some insects to detoxify benzoxazolinones, such as the N-glucosylation of 6-methoxy-2-benzoxazolinone (MBOA) by Spodoptera caterpillars, highlights the interaction between these compounds and insect biology, which is a key aspect of developing selective insecticides. mdpi.comnih.gov Therefore, derivatives of 6-amino-5-chloro-2-benzoxazolinone could be synthesized and screened for activity against a range of plant pathogens and insect pests.

Table 1: Overview of Biological Activities of Selected Benzoxazolinone Derivatives This table is based on data for related compounds to illustrate the potential of the chemical class.

| Compound Class/Derivative | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3-Alkyl-6-halobenzoxazolinones | Various Weeds | Herbicidal action | e3s-conferences.org |

| 3-Alkylbenzoxazolinones | Fusarium oxysporum, Verticillium dahliae | Fungicidal activity | e3s-conferences.org |

| O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone | Insects | Insecticidal activity | researchgate.net |

| 2-Alkylthiobenzoxazoles | Various Weeds | High herbicidal activity | e3s-conferences.org |

| 6-Halogen-substituted benzoxazolinones | Microorganisms | Fungicidal activity | researchgate.net |

Contribution to Plant Resistance and Defense Mechanisms (allelochemical research)

Benzoxazolinones are significant in the field of allelopathy, which is the study of how organisms produce biochemicals that influence the growth and survival of others. researchgate.net Many important cereal crops, including maize, wheat, and rye, naturally produce a class of defense compounds called benzoxazinoids. scielo.br These are stored in plant tissues as inactive glucosides. scielo.br

When plant tissue is damaged, for example by an herbivore or pathogen, β-glucosidases cleave the sugar moiety, releasing unstable aglycones like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). nih.gov These aglycones can then degrade into more stable benzoxazolinones, such as MBOA (6-methoxy-2-benzoxazolinone). mdpi.com These compounds are exuded from roots into the soil where they act as allelochemicals, inhibiting the germination and growth of competing plant species. nih.gov

The study of these natural defense mechanisms provides a blueprint for developing new agrochemicals. The microbial degradation of benzoxazolinones in the soil is also a key research area. For instance, 6-Chloro-2-benzoxazolinone (B25022) is known to be hydrolyzed by bacteria into 2-amino-5-chlorophenol (B1209517). nih.gov This transformation pathway is critical for understanding the compound's environmental persistence and mode of action. Furthermore, the degradation products of benzoxazolinones, such as aminophenoxazinones, are themselves being evaluated as potential natural herbicides, offering a mode of action to which weeds have not yet developed resistance. mdpi.com Research into the allelopathic properties of 6-amino-5-chloro-2-benzoxazolinone could reveal its potential as a natural-product-inspired herbicide and shed light on plant-plant and plant-microbe interactions in agricultural ecosystems.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-amino-5-chloro-2-benzoxazolinone derivatives for structure-activity relationship (SAR) studies?